![molecular formula C7H5BrN2S2 B2452433 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-89-9](/img/structure/B2452433.png)
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
“4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 81216-89-9. It has a molecular weight of 263.18 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine” are not detailed in the sources I found, compounds with similar structures have been used in various chemical reactions. For example, N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine has been used in Suzuki cross-coupling reactions .Scientific Research Applications
- Non-Linear Optical Properties : Researchers have explored the non-linear optical properties of derivatives containing this compound . These properties are crucial for applications in photonics, lasers, and optical communication.
- Conjugated Polymers : The thiophene and thiazole units can be incorporated into conjugated polymers for organic photovoltaics (solar cells) and light-emitting diodes (LEDs) . These materials exhibit efficient charge transport and light emission.
- Anticancer Agents : Similar thiophene derivatives have been investigated as anticancer agents . Further exploration of the bromothiophene-thiazole analogs may reveal promising candidates.
- Palladium-Catalyzed Reactions : The bromothiophene-thiazole scaffold has been used in palladium-catalyzed Suzuki cross-coupling reactions . These reactions are essential for constructing complex organic molecules.
- Density Functional Theory (DFT) : Researchers have used DFT calculations to study the structural characteristics of synthesized analogs . Understanding their frontier molecular orbitals and electrostatic potential aids in predicting their behavior.
Organic Electronics and Optoelectronics
Medicinal Chemistry
Catalysis
Computational Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the monoamine oxidase b (mao-b) enzyme .
Mode of Action
Based on the structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and exhibit antimicrobial activity .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities .
Action Environment
The action, efficacy, and stability of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIORNBJZBILQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine |
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